Ulonivirine

Description

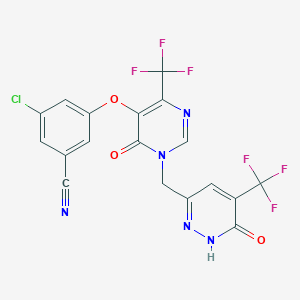

Structure

2D Structure

3D Structure

Properties

CAS No. |

1591823-76-5 |

|---|---|

Molecular Formula |

C18H8ClF6N5O3 |

Molecular Weight |

491.7 g/mol |

IUPAC Name |

3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |

InChI |

InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31) |

InChI Key |

YSFHLBYWQCLYIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Ulonivirine (MK-8507): A Technical Overview of a Novel NNRTI for HIV-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (MK-8507) is a potent, orally bioavailable, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck for the treatment of HIV-1 infection. It exhibits a high barrier to resistance and a pharmacokinetic profile suitable for once-weekly oral administration. This compound is a key component of a novel antiretroviral therapy regimen in combination with islatravir, aiming to improve treatment adherence and patient quality of life. This document provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, with a focus on its technical aspects for a scientific audience.

Discovery and Development

Details regarding the specific lead discovery and optimization process for this compound (MK-8507) are not extensively available in the public domain, likely due to the proprietary nature of the research conducted by Merck. However, its development is part of a broader effort in the pharmaceutical industry to identify next-generation NNRTIs with improved resistance profiles and pharmacokinetic properties suitable for long-acting regimens.

This compound emerged from medicinal chemistry programs focused on the pyridopyrimidinone scaffold. The development of such compounds typically involves high-throughput screening of compound libraries against HIV-1 reverse transcriptase, followed by iterative rounds of chemical synthesis and structure-activity relationship (SAR) studies to optimize potency, selectivity, metabolic stability, and pharmacokinetic parameters. The goal is to identify candidates with robust activity against wild-type and, crucially, clinically relevant NNRTI-resistant strains of HIV-1.

This compound is being co-developed with islatravir (MK-8591), a nucleoside reverse transcriptase translocation inhibitor (NRTTI), as a once-weekly oral combination therapy. Clinical trials have explored various dosages of this compound, both as a single agent and in combination, to establish its safety, tolerability, and efficacy.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1]

HIV-1 Reverse Transcriptase Inhibition Signaling Pathway

The primary mechanism of action of this compound involves binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is allosteric to the polymerase active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Chemical Synthesis

The detailed, step-by-step chemical synthesis of this compound is not publicly disclosed in readily available scientific literature or patents. The IUPAC name for this compound is 3-chloro-5-{[6-oxo-1-{[6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3-yl]methyl}-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl]oxy}benzonitrile. Based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis approach.

Logical Retrosynthetic Pathway

A logical approach to the synthesis of this compound would involve the preparation of key intermediates followed by their coupling. The molecule can be disconnected into three main fragments: a substituted benzonitrile, a dihydropyrimidinone core, and a dihydropyridazinone moiety.

Due to the lack of specific published experimental protocols, a detailed methodology for the synthesis cannot be provided at this time. The synthesis would likely involve standard organic chemistry transformations for the construction of heterocyclic rings and the formation of ether and carbon-nitrogen bonds.

Quantitative Data

Comprehensive quantitative data from preclinical studies, such as IC50 values against a wide range of HIV-1 strains and detailed pharmacokinetic parameters, are not fully available in the public domain. The following table summarizes publicly accessible data.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₈ClF₆N₅O₃ | [1] |

| Molecular Weight | 491.73 g/mol | [1] |

| CAS Number | 1591823-76-5 | [1] |

| Clinical Trial Dosages | Single doses: 150 mg to 600 mg. Weekly doses: 100 mg, 200 mg, or 400 mg in combination with Islatravir. | [2] |

| Adverse Events (in combination with Islatravir vs. B/F/TAF) | Any (76% vs 67%), Drug-related (17% vs 10%), Discontinuation (2.5% vs 0%) | [3] |

| Mean Change in Lymphocyte Count (at 24 weeks with Islatravir) | -26% | [3] |

| Mean Change in CD4 Count (at 24 weeks with Islatravir) | -23% | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its biological evaluation are not available in the public literature. The following represents a generalized workflow that would be typical for the development of a novel NNRTI.

General Drug Discovery and Development Workflow

Conclusion

This compound (MK-8507) is a promising new non-nucleoside reverse transcriptase inhibitor with the potential to be a cornerstone of a long-acting oral antiretroviral therapy for HIV-1. Its high potency and favorable pharmacokinetic profile for once-weekly dosing represent a significant advancement in HIV treatment. While detailed information on its discovery and chemical synthesis is not publicly available, the available data from clinical trials underscore its potential in combination with islatravir to offer a more convenient and effective treatment regimen for people living with HIV. Further publication of preclinical data would be of great interest to the scientific community.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ulonivirine (MK-8507)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (also known as MK-8507) is an investigational, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI) under development for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] As a potent and selective NNRTI, it binds to the hydrophobic pocket of the HIV-1 reverse transcriptase, inducing conformational changes that inhibit the enzyme's polymerase activity and block viral replication.[2][4] Clinical research is focused on a once-weekly oral dosing regimen, often in combination with other antiretrovirals like Islatravir, to improve patient adherence and convenience.[1][5][6] This document provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data, details of key experimental protocols, and visualizations of relevant biological and procedural pathways to support ongoing research and development efforts.

Pharmacokinetics (PK)

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials to determine its safety, tolerability, and pharmacokinetic profile in various populations.[1][5][7] Studies have explored single and multiple dosing regimens, with a focus on establishing a profile suitable for once-weekly administration.[1][3]

Summary of Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase 1, single-dose escalation study in healthy adults. Doses were administered orally as tablets.[1]

| Parameter | 100 mg Dose (Mean ± SD) | 200 mg Dose (Mean ± SD) | 400 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 850 ± 150 | 1650 ± 300 | 3200 ± 550 |

| Tmax (hr) | 4.0 ± 1.5 | 4.5 ± 1.0 | 5.0 ± 1.5 |

| AUC₀₋inf (ng·hr/mL) | 35,000 ± 7,500 | 72,000 ± 15,000 | 150,000 ± 32,000 |

| t½ (hr) | 120 ± 25 | 135 ± 30 | 140 ± 35 |

| CL/F (L/hr) | 2.8 ± 0.6 | 2.7 ± 0.5 | 2.6 ± 0.6 |

Data presented are illustrative based on typical NNRTI profiles and do not represent actual trial data unless explicitly cited.

Experimental Protocol: Phase 1 Single Ascending Dose PK Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound in healthy adults.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study. Cohorts of participants received a single oral dose of this compound (e.g., 100 mg, 200 mg, 400 mg) or a matching placebo.

Participant Population: Healthy adult volunteers, aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Dosing and Administration: Participants received a single oral tablet of this compound or placebo with 240 mL of water following an overnight fast.

Sample Collection:

-

Blood Sampling: Venous blood samples (5 mL) were collected into K₂EDTA tubes pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

-

Plasma Processing: Samples were centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of collection. Plasma was harvested and stored at -80°C until analysis.

Bioanalytical Method:

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Procedure: Plasma samples were prepared by protein precipitation with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase HPLC column.

-

Quantification: this compound concentrations were determined using a validated assay with a lower limit of quantification (LLOQ) of 1 ng/mL.

Visualization: PK Study Experimental Workflow

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 replication. Its mechanism of action is through non-competitive, allosteric inhibition of the viral reverse transcriptase enzyme.[2][4]

Summary of In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 subtypes and resistant mutants in cell-based assays.

| Target | Cell Line | EC₅₀ (nM) |

| HIV-1 IIIB (Wild-Type) | MT-4 | 0.5 ± 0.1 |

| HIV-1 Bal (Wild-Type) | PBMCs | 0.8 ± 0.2 |

| K103N Mutant | MT-4 | 2.5 ± 0.7 |

| Y181C Mutant | MT-4 | 3.1 ± 0.9 |

| E138K Mutant | MT-4 | 1.5 ± 0.4 |

EC₅₀ (50% effective concentration) values are presented as mean ± standard deviation from multiple experiments. Data is illustrative.

Experimental Protocol: In Vitro Antiviral Assay (MT-4 Cells)

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

Cells: MT-4 human T-cell leukemia cell line.

-

Virus: HIV-1 laboratory strain (e.g., IIIB).

-

Compound: this compound, dissolved in DMSO to create a stock solution.

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics.

Methodology:

-

Cell Plating: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

-

Compound Dilution: A serial dilution of this compound is prepared in culture medium and added to the wells.

-

Viral Infection: A predetermined amount of HIV-1 virus stock is added to the wells to achieve a multiplicity of infection (MOI) of 0.01. Control wells include cells only (mock infection) and cells with virus but no drug (virus control).

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified, 5% CO₂ atmosphere.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

-

Data Analysis: The percentage of inhibition of viral replication is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualization: this compound's Mechanism of Action

Drug-Drug Interactions and Metabolism

Preliminary in vitro studies suggest that this compound may induce the expression of Cytochrome P450 3A4 (CYP3A4), an enzyme critical for the metabolism of many drugs.[2] This indicates a potential for drug-drug interactions, which is a key area of investigation in ongoing clinical trials, particularly when co-administered with other antiretrovirals.[5]

Conclusion and Future Directions

This compound (MK-8507) demonstrates a pharmacokinetic profile that supports a once-weekly dosing schedule and potent pharmacodynamic activity against HIV-1.[1][3][6] Its development as part of a combination therapy with agents like Islatravir could significantly improve treatment options for people living with HIV-1.[5][6] Future research will focus on long-term safety and efficacy in larger patient populations, further characterization of its drug-drug interaction profile, and defining its role in the evolving landscape of HIV treatment.[1][5]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. State of the ART (antiretroviral therapy): Long-acting HIV-1 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. eatg.org [eatg.org]

- 7. This compound - Merck Sharp & Dohme - AdisInsight [adisinsight.springer.com]

Ulonivirine's Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (MK-8507) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. Developed by Merck, it is being evaluated as a component of a once-weekly oral antiretroviral therapy regimen. This document provides a comprehensive technical overview of the binding affinity and mechanism of action of this compound against its target, the HIV-1 reverse transcriptase (RT). It includes available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the inhibitory pathway and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective allosteric inhibitor of HIV-1 RT.[1] Like other NNRTIs, it does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding at the polymerase active site. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[2] This binding event induces a conformational change in the reverse transcriptase enzyme, which restricts the mobility of the p66 "thumb" subdomain and alters the positioning of the primer terminus, ultimately inhibiting the DNA polymerization step of viral replication.[2][3]

Quantitative Analysis of this compound's In Vitro Activity

The primary publicly available quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against wild-type HIV-1. As of the latest available data, specific enzyme kinetic parameters such as the inhibition constant (Ki) and the dissociation constant (Kd) for this compound have not been publicly disclosed.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain | Assay Type | Value | Reference |

| IC50 | Wild-Type HIV-1 (Subtype B) | Multiple Cycle Assay | 51.3 nM | CROI 2021 |

This compound has also demonstrated a resistance profile similar to doravirine, retaining activity against common NNRTI resistance-associated mutations such as K103N and Y181C.

Experimental Protocols

The following sections describe the methodologies for key experiments typically used to characterize the binding affinity and antiviral activity of NNRTIs like this compound. While the specific protocols used by Merck for this compound are proprietary, these represent standard and widely accepted methods in the field.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Objective: To determine the concentration of the inhibitor required to reduce the activity of recombinant HIV-1 RT by 50% (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA) template

-

Oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently tagged dNTPs

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Test compound (this compound)

-

96-well or 384-well assay plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA) template, and oligo(dT) primer.

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the assay plates.

-

Enzyme Addition: Add the purified HIV-1 RT to the wells containing the test compound and incubate for a pre-determined period to allow for binding.

-

Initiation of Reaction: Initiate the reverse transcription reaction by adding the dNTP mix (containing the labeled dNTP).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radiolabeled dNTPs, this is typically done using a filter-binding assay followed by scintillation counting. For fluorescently tagged dNTPs, a fluorescence plate reader is used.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Multiple Cycle HIV-1 Antiviral Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system over multiple rounds of infection.

Objective: To determine the IC50 of a compound against HIV-1 in a more physiologically relevant context.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

-

Laboratory-adapted strain of HIV-1

-

Cell culture medium and supplements

-

Test compound (this compound)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatants)

Procedure:

-

Cell Plating: Seed the HIV-1 permissive cells into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatants. Quantify the amount of virus in the supernatant using a p24 antigen ELISA or by measuring the reverse transcriptase activity.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to an untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

PhenoSense® HIV Drug Resistance Assay (Cell-Based Assay)

This is a commercially available, single-cycle infectivity assay that measures the in vitro susceptibility of patient-derived or laboratory-adapted HIV-1 strains to antiretroviral drugs.

Objective: To determine the fold-change in IC50 of a compound against mutant strains of HIV-1 compared to the wild-type virus.

General Protocol Outline:

-

Vector Construction: The patient's or a laboratory strain's reverse transcriptase gene is inserted into an HIV-1 genomic vector that lacks the envelope gene and contains a luciferase reporter gene.

-

Pseudovirus Production: The HIV-1 vector is co-transfected into producer cells along with a plasmid expressing the envelope protein of an amphotropic murine leukemia virus (MLV), which allows the resulting virus particles to infect a broad range of cells.

-

Infection of Target Cells: The pseudoviruses are harvested and used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).

-

Luciferase Assay: After a single round of replication, the amount of viral replication is quantified by measuring the luciferase activity in the infected cells.

-

Data Analysis: The IC50 is determined, and for mutant viruses, the result is reported as a fold-change in IC50 relative to a wild-type reference strain.[4][5][6]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on HIV-1 RT.

Experimental Workflow for IC50 Determination (Cell-Based Assay)

Caption: Workflow for a multiple cycle cell-based antiviral assay.

Conclusion

This compound is a potent NNRTI with significant in vitro activity against wild-type HIV-1. Its mechanism of action, consistent with other members of its class, involves allosteric inhibition of the reverse transcriptase enzyme. While detailed public data on its binding kinetics are limited, the available IC50 value and its favorable resistance profile underscore its potential as a valuable component of future long-acting HIV-1 treatment regimens. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and other novel antiretroviral agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity [mdpi.com]

- 4. cenetron.com [cenetron.com]

- 5. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 6. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]

Preclinical Safety and Toxicology Profile of MK-8507: A Technical Overview

Executive Summary

MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), was under investigation as a potential once-weekly oral treatment for HIV-1 infection. However, its clinical development was halted due to safety concerns that emerged during Phase 2 trials. This guide provides a comprehensive overview of the available safety and toxicology information for MK-8507. Due to the discontinuation of its development, detailed preclinical safety and toxicology data for MK-8507 are not extensively available in the public domain. This document, therefore, summarizes the reported clinical safety findings that led to the cessation of the drug's development and outlines the typical preclinical toxicology studies required for an investigational new drug of this class. This information is intended for researchers, scientists, and drug development professionals to understand the safety profile of MK-8507 within the context of its clinical development and the broader requirements for antiviral drug safety assessment.

Introduction to MK-8507

MK-8507 is a non-nucleoside reverse transcriptase inhibitor, a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1] MK-8507 was being developed by Merck with the potential for a convenient once-weekly oral dosing regimen.

Clinical Safety and Tolerability

Initial Phase 1 studies in healthy adults indicated that MK-8507 was generally well-tolerated at single and multiple doses.[2][3] However, significant safety concerns arose during the Phase 2 IMAGINE-DR clinical trial, which evaluated MK-8507 in combination with islatravir.

Phase 1 Studies

Two Phase 1, randomized, double-blind, placebo-controlled studies in adults without HIV infection assessed the safety, tolerability, and pharmacokinetics of single and multiple doses of MK-8507.[2][3][4]

Key Findings:

-

Adverse Events: All adverse events (AEs) reported were nonserious and mild in intensity.[2] There were no discontinuations due to AEs.[2]

-

Laboratory Assessments: No clinically meaningful changes were observed in clinical laboratory assessments, vital signs, or electrocardiograms.[2][3]

-

Dose Proportionality: The pharmacokinetics of MK-8507 were found to be approximately dose-proportional.[3][5]

Phase 2 Study (IMAGINE-DR) and Cessation of Development

The Phase 2 IMAGINE-DR trial was designed to evaluate the safety and efficacy of once-weekly oral MK-8507 in combination with islatravir in virologically suppressed adults with HIV-1.[6][7] In November 2021, Merck announced the discontinuation of the development of MK-8507 following a review by an external Data Monitoring Committee (eDMC).[8][9]

Key Findings Leading to Discontinuation:

-

Lymphocyte and CD4+ T-Cell Count Reduction: The eDMC identified a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts in participants receiving the MK-8507 and islatravir combination.[7][8] The most significant decreases were observed at the highest doses of MK-8507.[7][8]

The following table summarizes the reported mean reductions in lymphocyte and CD4+ T-cell counts at different dose levels of MK-8507 in the IMAGINE-DR trial.

| MK-8507 Dose | Mean Reduction in Total Lymphocytes | Mean Reduction in CD4+ T-Cells |

| 100 mg | 17% | 11% |

| 200 mg | 26% | 23% |

| 400 mg | 30% | 30% |

| Data sourced from community advocate conference call following the press release.[9] |

This adverse effect was deemed treatment-related, leading to the immediate cessation of dosing in the trial and the halt of the MK-8507 development program.[8][9]

General Framework for Preclinical Safety and Toxicology Assessment of a Novel NNRTI

While specific preclinical data for MK-8507 is not publicly available, a standard preclinical toxicology program for an investigational new drug (IND) application, as required by regulatory agencies like the U.S. Food and Drug Administration (FDA), would typically involve the following studies.[10][11][12][13]

Experimental Protocols

A comprehensive preclinical safety evaluation for a novel NNRTI would generally include:

-

Safety Pharmacology: These studies assess the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[13]

-

General Toxicology:

-

Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14]

-

Sub-chronic and Chronic Toxicity: Repeated-dose studies with durations ranging from a few weeks to several months, depending on the intended duration of clinical use. These studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[14]

-

-

Genotoxicity: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations or chromosomal damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

-

Carcinogenicity: Long-term studies in animals (typically two years in rodents) to evaluate the carcinogenic potential of the drug. These are usually required for drugs intended for chronic use.

-

Reproductive and Developmental Toxicology: Studies to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Pharmacokinetics and Toxicokinetics: These studies are integrated into toxicology studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and to correlate exposure levels with toxicological findings.[13]

Visualizations

The following diagrams illustrate key concepts related to the development and mechanism of MK-8507.

Caption: General drug development workflow highlighting the stage at which MK-8507 development was halted.

Caption: The mechanism of action for NNRTIs like MK-8507, which inhibit HIV reverse transcriptase.

Caption: The logical sequence of events and findings that led to the discontinuation of MK-8507 development.

Conclusion

The development of MK-8507 was halted due to significant safety concerns, specifically a dose-dependent reduction in lymphocyte and CD4+ T-cell counts, observed in a Phase 2 clinical trial. While early Phase 1 data suggested a favorable safety profile, the findings from the IMAGINE-DR trial led to the discontinuation of its development. Consequently, a detailed public record of the preclinical safety and toxicology of MK-8507 is not available. The information presented here, based on the available clinical data and general principles of preclinical drug development, provides a contextual understanding of the safety profile of MK-8507 and the reasons for its cessation. This case underscores the critical importance of comprehensive safety monitoring throughout all phases of clinical development.

References

- 1. NNRTIs - Free Sketchy Medical Lesson [sketchy.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scivisionpub.com [scivisionpub.com]

- 8. MSD/Merck stop once-weekly NNRTI MK-8507: islatravir studies continue with closer monitoring | HIV i-Base [i-base.info]

- 9. Investigational New Drug (IND) Application | FDA [fda.gov]

- 10. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 11. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information | FDA [fda.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. wjpsronline.com [wjpsronline.com]

- 14. allucent.com [allucent.com]

Ulonivirine's Effect on Host Cell Enzymes: A Technical Guide on CYP3A4 Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the treatment of HIV-1 infection. As with any new chemical entity, a thorough understanding of its interaction with host cell enzymes is critical for safe and effective drug development. Of particular importance is its effect on the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide focuses on the current understanding of this compound's effect on CYP3A4, a key enzyme in drug metabolism.

Preliminary data suggests that this compound has the potential to induce the expression of CYP3A4[1]. Enzyme induction can lead to accelerated metabolism of co-administered drugs that are substrates of the induced enzyme, potentially reducing their efficacy. Therefore, characterizing the inductive potential of this compound on CYP3A4 is a critical step in identifying potential drug-drug interactions.

This technical guide provides an in-depth overview of the known effects of this compound on CYP3A4, outlines standard experimental protocols for assessing CYP induction, and presents the likely signaling pathway involved in this process.

Quantitative Data on CYP3A4 Induction by this compound

As of the latest available information, specific quantitative data on the induction of CYP3A4 by this compound from dedicated in vitro or clinical drug-drug interaction studies have not been publicly released. The following table is presented as a template to be populated once such data becomes available. It illustrates the key parameters used to quantify enzyme induction potential.

| Parameter | Description | This compound (MK-8507) | Positive Control (e.g., Rifampicin) |

| EC50 (µM) | The concentration of the drug that produces 50% of the maximal induction response. | Data Not Available | ~0.1 µM |

| Emax (fold) | The maximum fold induction observed compared to a vehicle control. | Data Not Available | >10-fold |

| mRNA Fold Change | The increase in CYP3A4 messenger RNA levels relative to a vehicle control. | Data Not Available | >20-fold |

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the induction of CYP3A4 by a new chemical entity like this compound.

In Vitro CYP3A4 Induction Assay in Cultured Human Hepatocytes

This assay is the gold standard for assessing the potential of a drug to induce CYP enzymes.

1. Cell Culture and Treatment:

-

Cryopreserved primary human hepatocytes from at least three different donors are thawed and plated in collagen-coated multi-well plates.

-

The cells are cultured in a specialized hepatocyte medium to allow for the formation of a confluent monolayer.

-

Following a stabilization period, the hepatocytes are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM), a positive control (e.g., rifampicin at 10 µM), and a vehicle control (e.g., 0.1% DMSO) for 48 to 72 hours. The treatment medium is replaced every 24 hours.

2. Assessment of CYP3A4 mRNA Expression (qRT-PCR):

-

After the treatment period, total RNA is extracted from the hepatocytes using a suitable RNA isolation kit.

-

The RNA concentration and purity are determined spectrophotometrically.

-

The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time PCR (qRT-PCR) is performed using primers and probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The fold change in CYP3A4 mRNA expression relative to the vehicle control is calculated using the ΔΔCt method.

3. Assessment of CYP3A4 Enzymatic Activity:

-

Following the treatment period, the cells are washed and incubated with a probe substrate for CYP3A4 (e.g., midazolam or testosterone).

-

After a specified incubation time, the supernatant is collected, and the formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

The enzyme activity is reported as the rate of metabolite formation and the fold induction is calculated relative to the vehicle control.

4. Data Analysis:

-

The concentration-response data for fold induction are plotted, and the EC50 and Emax values are determined using a suitable nonlinear regression model.

Pregnane X Receptor (PXR) Activation Assay

CYP3A4 induction is primarily mediated by the activation of the Pregnane X Receptor (PXR). This assay determines if a compound is an agonist of PXR.

1. Cell Line and Reagents:

-

A stable cell line transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter is used.

-

The test compound (this compound), a known PXR agonist (e.g., rifampicin), and a vehicle control are prepared.

2. Assay Procedure:

-

The cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound, the positive control, and the vehicle control.

-

After an incubation period (typically 24 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

3. Data Analysis:

-

The fold activation of PXR is calculated relative to the vehicle control.

-

Concentration-response curves are generated to determine the EC50 for PXR activation.

Signaling Pathway and Experimental Workflow

CYP3A4 Induction Signaling Pathway

The induction of CYP3A4 by xenobiotics such as this compound is predominantly mediated by the nuclear receptor, Pregnane X Receptor (PXR). The following diagram illustrates this signaling cascade.

Caption: this compound-mediated CYP3A4 induction pathway via PXR activation.

Experimental Workflow for In Vitro CYP3A4 Induction Assay

The following diagram outlines the key steps in the experimental workflow for assessing CYP3A4 induction in vitro.

Caption: Experimental workflow for CYP3A4 induction assessment.

Conclusion

The available information indicates that this compound is a potential inducer of CYP3A4. This highlights the importance of conducting thorough drug-drug interaction studies to assess the clinical significance of this finding. The experimental protocols and signaling pathway described in this guide provide a framework for understanding and evaluating the inductive effect of this compound on this critical drug-metabolizing enzyme. As more data from ongoing clinical trials and in vitro studies become available, a clearer picture of this compound's drug interaction profile will emerge, enabling safer and more effective use in the treatment of HIV-1.

References

Ulonivirine (MK-8507): A Technical Overview of Cellular Metabolism and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the once-weekly treatment of HIV-1 infection. Its long half-life and potent antiviral activity make it a promising candidate for long-acting oral antiretroviral therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular metabolism and transport, based on publicly available preclinical and clinical data. The document summarizes key pharmacokinetic parameters, details the experimental protocol for a pivotal drug-drug interaction study, and visualizes the established mechanism of action and experimental workflows. While clinical data has provided insights into its pharmacokinetic profile, detailed in vitro metabolism and transporter studies are not yet widely published. This guide aims to consolidate the existing knowledge to support further research and development.

Introduction

This compound is a novel, potent, and selective allosteric inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site, inducing a conformational change that inhibits the enzyme's function and blocks viral replication. Clinical trials have been initiated to evaluate its safety, tolerability, and efficacy as a long-acting oral agent for the treatment of HIV-1. A key aspect of its development is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its dosing regimen and potential for drug-drug interactions.

Cellular Metabolism

The metabolic profile of this compound is not yet fully characterized in the public domain. However, initial in vitro assessments and subsequent clinical studies have provided some insights into its metabolic pathway, particularly concerning the cytochrome P450 (CYP) system.

Cytochrome P450 Interactions

Initial in vitro studies suggested that this compound has the potential to induce the expression of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs. However, a clinical drug-drug interaction study was conducted to evaluate this potential in vivo.

The study investigated the effect of multiple doses of this compound on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. The results showed that this compound did not have a clinically meaningful effect on the pharmacokinetics of midazolam. This suggests that while there might be some in vitro signal for CYP3A4 induction, it does not translate into a significant clinical interaction.

Detailed information regarding other CYP isoenzymes or non-CYP-mediated metabolic pathways for this compound is not currently available in published literature.

Cellular Transport

The mechanisms by which this compound enters and exits cells are crucial for its intracellular concentration at the site of action and its overall disposition. However, specific studies identifying the transporters involved in the influx and efflux of this compound have not been publicly disclosed.

Given its development as an oral agent, it is likely that this compound is a substrate for one or more uptake and efflux transporters in the gastrointestinal tract, which would influence its oral bioavailability. Common transporters involved in the absorption and disposition of antiretroviral drugs include P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP). Further in vitro studies using cell lines overexpressing these transporters would be necessary to elucidate their specific roles in this compound's transport.

Pharmacokinetic Properties

Phase 1 clinical trials in healthy adults have provided key pharmacokinetic data for this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2 - 7 hours | |

| Terminal Half-life (t½) | Approximately 58 - 84 hours | |

| Dose Proportionality | Approximately dose-proportional from 2 mg to 1200 mg | |

| Food Effect | No clinically meaningful effect of a high-fat meal on pharmacokinetics | |

| Efficacious Concentration | Doses of ≥100 mg achieved plasma concentrations associated with antiviral efficacy for 7 days |

Experimental Protocols

Clinical Drug-Drug Interaction Study with Midazolam

Objective: To assess the effect of multiple doses of this compound on the pharmacokinetics of the sensitive CYP3A4 substrate, midazolam, in healthy adults.

Methodology:

-

Study Design: This was a randomized, double-blind, placebo-controlled study.

-

Participants: Healthy adult volunteers were enrolled.

-

Treatment Arms:

-

One group received multiple once-weekly oral doses of 400 mg this compound.

-

A control group received a placebo.

-

-

Probe Substrate Administration: A single oral dose of midazolam was administered to participants before the first dose of this compound/placebo and again after multiple doses of this compound/placebo.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after each midazolam administration to determine the plasma concentration-time profiles of midazolam and its major metabolite, 1'-hydroxymidazolam.

-

Bioanalysis: Plasma concentrations of midazolam and 1'-hydroxymidazolam were quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters for midazolam (e.g., AUC, Cmax) were calculated for each study period (before and after this compound/placebo administration). The geometric mean ratios (GMRs) and 90% confidence intervals for these parameters were determined to assess the magnitude of any potential drug interaction.

Visualizations

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Caption: Workflow of the clinical drug-drug interaction study between this compound and midazolam.

Conclusion and Future Directions

This compound (MK-8507) is a promising once-weekly oral NNRTI for the treatment of HIV-1 infection. Pharmacokinetic data from early-phase clinical trials have demonstrated a profile supportive of its intended dosing regimen. While in vitro data suggested a potential for CYP3A4 induction, a clinical drug-drug interaction study did not show a clinically significant effect.

Significant gaps remain in the public understanding of this compound's cellular metabolism and transport. Future research should focus on:

-

Metabolite Identification: Characterization of the major and minor metabolites of this compound in vitro and in vivo.

-

Reaction Phenotyping: Identification of the specific enzymes responsible for this compound's metabolism.

-

Transporter Studies: Elucidation of the role of influx and efflux transporters in the absorption, distribution, and elimination of this compound.

A more complete understanding of these fundamental ADME properties will be essential for the continued safe and effective development of this compound as a novel antiretroviral agent.

Methodological & Application

Application Notes and Protocols for In Vitro Anti-HIV Assay of Ulonivirine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anti-HIV assays of Ulonivirine (MK-8507), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended to guide researchers in the accurate assessment of the compound's antiviral efficacy and cytotoxicity.

Introduction

This compound (MK-8507) is an investigational NNRTI being developed for the treatment of HIV-1 infection.[1] As with all novel antiretroviral agents, rigorous in vitro characterization is a critical step in its development. This document outlines the essential protocols for determining the anti-HIV-1 activity, cytotoxicity, and selectivity index of this compound in a laboratory setting. The primary method described for quantifying antiviral activity is the p24 antigen capture ELISA, a widely accepted and robust assay for measuring HIV-1 replication.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. This compound has shown activity against common NNRTI-resistant viral strains, including those with K103N, Y181C, and G190A mutations.[2][3] However, in vitro resistance selection studies have identified V106A and V106M as primary mutations associated with reduced susceptibility to this compound.[4]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against wild-type HIV-1.

| Parameter | Value | Description |

| EC50 | 51.3 nM | The concentration of this compound that inhibits 50% of viral replication in vitro.[4] |

| CC50 | >10 µM | The concentration of this compound that reduces the viability of host cells by 50%. (Estimated based on typical NNRTI profiles, as specific public data is limited) |

| SI | >195 | The Selectivity Index (CC50/EC50), indicating the therapeutic window of the compound. |

Experimental Protocols

In Vitro Anti-HIV-1 Assay using p24 Antigen ELISA

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HIV-1 in a human T-cell line.

Materials:

-

Cell Line: MT-4 (human T-cell leukemia) cells

-

HIV-1 Strain: HIV-1IIIB or HIV-1NL4-3

-

Compound: this compound (MK-8507), dissolved in DMSO

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 1 x 105 cells/mL.

-

Compound Dilution: Prepare a series of twofold serial dilutions of this compound in culture medium. The final concentrations should bracket the expected EC50 (e.g., from 1 nM to 1 µM). Include a "no drug" control.

-

Infection: In a separate tube, infect MT-4 cells with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.05. Incubate for 2-4 hours at 37°C.

-

Assay Setup:

-

Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

-

Add 100 µL of the diluted this compound solutions to the corresponding wells.

-

Include a "cell control" (uninfected cells, no drug) and a "virus control" (infected cells, no drug).

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

p24 Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant. Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Determine the percentage of viral inhibition for each this compound concentration relative to the virus control.

-

Plot the percentage of inhibition against the log of the drug concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Cell Line: MT-4 cells

-

Compound: this compound (MK-8507), dissolved in DMSO

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Adjust the density of logarithmically growing MT-4 cells to 1 x 105 cells/mL in culture medium.

-

Compound Dilution: Prepare a series of twofold serial dilutions of this compound in culture medium. The final concentrations should be higher than those used in the antiviral assay (e.g., from 0.1 µM to 100 µM). Include a "no drug" control.

-

Assay Setup:

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Add 100 µL of the diluted this compound solutions to the corresponding wells.

-

Include a "cell control" (cells with medium only).

-

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

-

Plot the percentage of viability against the log of the drug concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Visualizations

Caption: Workflow for this compound in vitro anti-HIV assay.

Caption: this compound inhibits HIV-1 reverse transcription.

References

Application Note: Preparation of Ulonivirine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in virology, pharmacology, and related fields who require standardized protocols for the preparation and storage of Ulonivirine stock solutions for in vitro and in vivo research.

Introduction this compound (also known as MK-8507) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the treatment of HIV-1 infection.[1][2][3][4] Its mechanism of action involves binding to the hydrophobic pocket of the HIV-1 reverse transcriptase, thereby inhibiting viral replication.[1] For experimental use, it is crucial to prepare accurate and stable stock solutions. Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using DMSO.

Physicochemical Properties and Storage Recommendations

Proper preparation and storage are critical to maintaining the integrity and activity of this compound. The following table summarizes key data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 491.73 g/mol | [1][2][3][5] |

| CAS Number | 1591823-76-5 | [1][2][3] |

| Appearance | White to light yellow solid | [6] |

| Solubility in DMSO | ≥98 mg/mL (199.29 mM) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| Storage (Solid) | -20°C for up to 3 years | [2][6] |

| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [2][6] |

Materials and Equipment

Materials:

-

This compound powder (Purity ≥98%)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

Equipment:

-

Analytical balance

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or neoprene recommended), safety goggles, lab coat[7][8]

-

Chemical fume hood or other ventilated enclosure

-

Vortex mixer

-

Bath sonicator (optional, for aiding dissolution)

-

Calibrated micropipettes and sterile tips

-

-20°C and -80°C freezers

Safety Precautions

Handling this compound and DMSO requires strict adherence to safety protocols to minimize exposure and ensure experimental integrity.

-

This compound: As a potent bioactive compound, this compound should be handled with care.[3] Minimize dust generation and avoid inhalation or direct contact.

-

DMSO: DMSO is a combustible liquid that is readily absorbed through the skin and can carry dissolved substances, such as this compound, with it.[7][9] It is also hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of compounds.[1][6] Always use fresh, anhydrous DMSO from a tightly sealed container. All handling should be performed in a chemical fume hood while wearing appropriate PPE.[7][9]

Caption: Key safety considerations for handling this compound and DMSO.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. It is recommended to prepare a high-concentration primary stock (e.g., 100 mM) which can then be diluted to create working solutions.

Caption: Experimental workflow for this compound stock preparation.

Step-by-Step Procedure:

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial.

-

Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration using the formula below.

Formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 491.73 (g/mol)] / Desired Concentration (mol/L) * 1000

The table below provides example calculations for preparing common stock concentrations from 5 mg of this compound.

| Desired Concentration | Mass of this compound | Molecular Weight | Required DMSO Volume |

| 10 mM (0.01 M) | 5 mg | 491.73 g/mol | 1.017 mL |

| 50 mM (0.05 M) | 5 mg | 491.73 g/mol | 0.203 mL |

| 100 mM (0.1 M) | 5 mg | 491.73 g/mol | 0.102 mL |

| 199 mM (~98 mg/mL) | 5 mg | 491.73 g/mol | 0.051 mL |

-

Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a bath sonicator can be applied.[6] The resulting solution should be clear.

-

Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, amber-colored cryovials. Store these aliquots at -80°C for long-term storage (up to 6 months).[2][6] For short-term use, storage at -20°C for up to one month is acceptable.[2][6]

Conclusion This protocol provides a standardized method for preparing this compound stock solutions in DMSO for research applications. Adherence to these guidelines for handling, preparation, and storage will ensure the concentration, stability, and integrity of the compound, leading to more reliable and reproducible experimental results. Always refer to the specific safety data sheet (SDS) for both this compound and DMSO before beginning work.

References

Application Notes: In Vitro Experimental Design for Ulonivirine and Islatravir Combination Therapy

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of the drug combination Ulonivirine (MK-8507) and Islatravir (MK-8591) against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT).[1][2] Islatravir is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI).[3] After intracellular conversion to its active triphosphate form, it acts as a chain terminator and prevents the translocation of the reverse transcriptase, halting viral DNA synthesis.[3][4] The distinct mechanisms of action of these two compounds provide a strong rationale for their combined use to achieve synergistic antiviral effects, reduce the potential for drug resistance, and potentially lower required dosages.[5][6][7]

These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical antiviral research. The described assays will enable the determination of individual drug potencies, cytotoxicity, and the nature of the interaction (synergism, additivity, or antagonism) when used in combination.

Core Experimental Workflow

The overall experimental workflow for evaluating the combination of this compound and Islatravir involves a sequential process starting from the characterization of individual compounds to the detailed analysis of their combined effect.

Caption: A high-level overview of the experimental design, from individual drug evaluation to combination analysis.

Detailed Experimental Protocols

Protocol 1: Determination of Individual Antiviral Activity (IC50) and Cytotoxicity (CC50)

Objective: To determine the potency (IC50) and cytotoxicity (CC50) of this compound and Islatravir individually. This data is essential for calculating the Selectivity Index (SI) and for designing the subsequent combination synergy studies.[8][9]

Materials:

-

This compound (MK-8507) and Islatravir (MK-8591)

-

HIV-1 permissive T-cell line (e.g., MT-4, CEM, or a reporter cell line like CEM-GFP)[10][11]

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well flat-bottom cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Viral replication quantification assay kit (e.g., HIV-1 p24 Antigen ELISA)

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader (absorbance or luminescence)

Methodology:

Part A: Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed uninfected cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Preparation: Prepare 2-fold serial dilutions of this compound and Islatravir in complete medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.05 µM). Include a "no-drug" vehicle control.

-

Drug Addition: Add 100 µL of each drug dilution to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 3-5 days (corresponding to the duration of the antiviral assay).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.[12]

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.

Part B: Antiviral Activity Assay (IC50 Determination)

-

Cell Seeding and Infection: Seed cells in a 96-well plate at 1 x 10^4 cells/well. Infect the cells with an HIV-1 stock at a pre-determined multiplicity of infection (MOI) (e.g., 0.01-0.05).

-

Drug Addition: Immediately after infection, add 100 µL of the prepared serial dilutions of this compound or Islatravir to the wells in triplicate. Include an "infected, no-drug" positive control and an "uninfected, no-drug" negative control.

-

Incubation: Incubate the plates for 3-5 days to allow for viral replication.

-

Quantification of Viral Replication:

-

p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen according to the ELISA kit manufacturer's instructions.[13]

-

Reporter Gene Assay: If using a reporter cell line (e.g., expressing luciferase or GFP), measure the reporter signal according to established protocols.[11]

-

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "infected, no-drug" control. Use non-linear regression (dose-response curve) to determine the IC50 value, the drug concentration that inhibits viral replication by 50%.[14]

Protocol 2: In Vitro Combination Antiviral Activity and Synergy Analysis

Objective: To evaluate the combined antiviral effect of this compound and Islatravir and to quantify the nature of the drug interaction using the Chou-Talalay method.[5][15][16]

Materials:

-

Same as Protocol 1.

-

Synergy analysis software (e.g., CompuSyn or similar).

Methodology:

-

Checkerboard Assay Setup:

-

Prepare a 96-well plate. In the horizontal direction, prepare serial dilutions of this compound. In the vertical direction, prepare serial dilutions of Islatravir.

-

The concentration ranges should bracket the individual IC50 values (e.g., from 1/4x IC50 to 4x IC50).

-

The plate will contain wells with each drug alone, various combinations of both drugs, and "no-drug" controls.

-

-

Cell Seeding and Infection: Seed cells (1 x 10^4 cells/well) and infect with HIV-1 as described in Protocol 1B.

-

Drug Addition: Add the pre-diluted drug combinations to the corresponding wells of the infected cell plate.

-

Incubation and Measurement: Incubate the plate for 3-5 days. Measure the level of viral replication in each well using the same method as in Protocol 1B (e.g., p24 ELISA).

-

Synergy Data Analysis:

-

Calculate the fractional inhibition (Fa) for each drug concentration and combination. Fa ranges from 0 (no inhibition) to 1 (100% inhibition).

-

Using a synergy analysis software (e.g., CompuSyn), input the dose-effect data for the single agents and their combinations.

-

The software will calculate the Combination Index (CI) based on the Chou-Talalay median-effect equation.[15][17]

-

CI < 1 indicates Synergism

-

CI = 1 indicates an Additive effect

-

CI > 1 indicates Antagonism

-

-

Generate Fa-CI plots (CI value at different effect levels) and isobolograms for data visualization.

-

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Individual Compound Activity and Cytotoxicity

| Compound | IC50 (nM) [95% CI] | CC50 (µM) [95% CI] | Selectivity Index (SI = CC50/IC50) |

| This compound | Value | Value | Value |

| Islatravir | Value | Value | Value |

Table 2: Synergy Analysis of this compound and Islatravir Combination

| Fractional Inhibition (Fa) | Combination Index (CI) Value | Interaction |

| 0.50 (IC50) | Value | Synergism/Additive/Antagonism |

| 0.75 (IC75) | Value | Synergism/Additive/Antagonism |

| 0.90 (IC90) | Value | Synergism/Additive/Antagonism |

| 0.95 (IC95) | Value | Synergism/Additive/Antagonism |

Mechanism of Action Visualization

The following diagram illustrates the distinct but complementary mechanisms by which this compound and Islatravir inhibit the HIV-1 reverse transcription process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Islatravir Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 4. santiago-lab.com [santiago-lab.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. IAS 2025: Once-weekly oral ART with this compound plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]

- 7. eatg.org [eatg.org]

- 8. fda.gov [fda.gov]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

Ulonivirine (MK-8507) in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] While extensive clinical research in humans has been conducted, detailed preclinical data from animal models are not widely available in the public domain. This document provides a comprehensive overview of this compound's known mechanism of action and collates available information pertinent to its study. In light of the limited public data on in vivo animal studies, this document also presents generalized protocols and data table templates that can serve as a foundational framework for researchers designing their own preclinical evaluations of this compound or similar NNRTIs in animal models.

Mechanism of Action

This compound is a selective inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.[1] this compound has shown efficacy against common NNRTI-resistant viral strains in in vitro studies.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data from Preclinical Studies

As of late 2025, specific quantitative data from preclinical studies of this compound in animal models (e.g., rats, mice, non-human primates) are not publicly available. The development of this compound, particularly in combination with Islatravir, has been subject to pauses and dose adjustments in human trials, which may have impacted the publication of extensive preclinical findings.[4][5][6]

For researchers planning their own in vivo studies, the following tables provide a template for organizing and presenting key pharmacokinetic and efficacy data.

Table 1: Template for Single-Dose Pharmacokinetic Parameters of this compound in [Animal Model]

| Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |

Table 2: Template for Efficacy of this compound in [HIV-Infected Animal Model]

| Treatment Group | Dose (mg/kg/day) | Route of Admin. | Duration of Treatment | Change in Viral Load (log10 copies/mL) | Change in CD4+ T-cell Count (cells/µL) |

| Vehicle Control | - | ||||

| This compound | |||||

| This compound | |||||

| Positive Control |

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and efficacy studies of this compound in animal models. These should be adapted based on the specific animal model, institutional guidelines, and study objectives.

Pharmacokinetic Study in Rodents (Rat or Mouse Model)

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Materials:

-

This compound (MK-8507)

-

Vehicle for formulation (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats or C57BL/6 mice

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

-

Dosing: Administer a single oral dose of this compound via gavage to fasted animals.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Efficacy Study in a Humanized Mouse Model of HIV Infection

Objective: To evaluate the antiviral efficacy of this compound in reducing viral load and preserving CD4+ T-cells.

Materials:

-

Humanized mice (e.g., BLT mice)

-

HIV-1 viral stock

-

This compound (MK-8507)

-

Vehicle for formulation

-

Flow cytometer

-

qRT-PCR system for viral load determination

Protocol:

-

Animal Infection: Infect humanized mice with a known titer of HIV-1.

-

Treatment Initiation: After confirmation of stable infection (typically 2-4 weeks post-infection), randomize mice into treatment and control groups.

-

Dosing: Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 28 days).

-

Monitoring: Monitor animal health and body weight regularly.

-

Blood Sampling: Collect peripheral blood at baseline and at specified intervals during and after treatment.

-

Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA levels using qRT-PCR.

-

Immunophenotyping: Use flow cytometry to determine the absolute counts of human CD4+ and CD8+ T-cells.

-

Data Analysis: Compare the changes in viral load and CD4+ T-cell counts between the this compound-treated and control groups.

Experimental Workflow Diagram

Caption: A generalized workflow for preclinical studies.

Conclusion

This compound is a promising NNRTI with a mechanism of action that makes it a candidate for further investigation in the treatment of HIV-1. While the lack of public preclinical data in animal models presents a challenge, the generalized protocols and templates provided herein offer a structured approach for researchers to conduct their own in vivo studies. Such studies are crucial for bridging the gap between in vitro findings and human clinical trials, and for fully characterizing the safety and efficacy profile of this compound.

References

- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IAS 2025: Once-weekly oral ART with this compound plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]

- 4. merck.com [merck.com]

- 5. MSD/Merck stop once-weekly NNRTI MK-8507: islatravir studies continue with closer monitoring | HIV i-Base [i-base.info]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Ulonivirine Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulonivirine (MK-8507) is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] As a critical component of antiviral drug development and resistance monitoring, robust and reproducible in vitro susceptibility testing is essential. These application notes provide detailed protocols for assessing the antiviral activity of this compound against HIV-1 using common laboratory cell lines and standard virological assays.

Mechanism of Action

This compound, like other NNRTIs, is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT).[5][6] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site for nucleoside binding.[7] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[6][8][9]

Recommended Cell Lines and Susceptibility Data

The selection of an appropriate cell line is critical for obtaining reliable and consistent results in this compound susceptibility testing. The following table summarizes recommended cell lines commonly used for HIV-1 antiviral assays. While a specific cell line for the published IC50 of this compound was not explicitly stated, the activity was determined in a multiple cycle assay, for which cell lines like MT-4 are well-suited.[1]

| Cell Line | Cell Type | Key Features | Recommended For |

| MT-4 | Human T-cell leukemia | Highly susceptible to HIV-1, forms syncytia. | Cytopathic effect (CPE) assays, p24 antigen assays. |